molecular formula C17H12O4 B12903446 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- CAS No. 144153-85-5

3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-

Cat. No.: B12903446
CAS No.: 144153-85-5
M. Wt: 280.27 g/mol
InChI Key: CFUJMCCMWOHHPP-UHFFFAOYSA-N
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Description

5-Acetyl-2-benzoylbenzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-benzoylbenzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Acetyl and Benzoyl Groups: These functional groups can be introduced via Friedel-Crafts acylation reactions using acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-benzoylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can modify the acetyl or benzoyl groups, potentially leading to alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms or functional groups on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-benzoylbenzofuran-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylbenzofuran: Lacks the benzoyl group, potentially altering its chemical reactivity and biological activity.

    5-Benzoylbenzofuran: Lacks the acetyl group, which might affect its solubility and interaction with biological targets.

Properties

CAS No.

144153-85-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

5-acetyl-2-benzoyl-1-benzofuran-3-one

InChI

InChI=1S/C17H12O4/c1-10(18)12-7-8-14-13(9-12)16(20)17(21-14)15(19)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

CFUJMCCMWOHHPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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